molecular formula C16H12N2O4 B2751690 N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921546-09-0

N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2751690
CAS No.: 921546-09-0
M. Wt: 296.282
InChI Key: SXJKOXSMKNBJRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule characterized by a benzodioxole ring fused to a carboxamide group at position 5, linked to a 2-oxoindolin-5-yl substituent. This article focuses on comparing its structural and functional attributes with similar compounds.

Properties

IUPAC Name

N-(2-oxo-1,3-dihydroindol-5-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c19-15-7-10-5-11(2-3-12(10)18-15)17-16(20)9-1-4-13-14(6-9)22-8-21-13/h1-6H,7-8H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJKOXSMKNBJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Retrosynthetic Analysis

The target compound comprises a benzo[d]dioxole-5-carboxamide moiety linked to a 2-oxoindolin-5-yl group. Retrosynthetically, the molecule can be dissected into two precursors:

  • Benzo[d]dioxole-5-carboxylic acid : Aromatic carboxylic acid with a fused 1,3-dioxole ring.
  • 5-Amino-2-oxindole : Aniline derivative featuring a lactam ring.

The amide bond formation between these components is the pivotal step, achievable through classical acyl chloride reactions or modern coupling agents.

Synthetic Methodologies

Acyl Chloride-Mediated Amidation

This method involves activating the carboxylic acid to an acyl chloride, followed by nucleophilic attack by 5-amino-2-oxindole.

Synthesis of Benzo[d]dioxole-5-carbonyl Chloride

Benzo[d]dioxole-5-carboxylic acid is treated with oxalyl chloride (1.2 equiv) in anhydrous dichloromethane at 0°C, catalyzed by a drop of N,N-dimethylformamide (DMF). The reaction proceeds for 2 hours at room temperature, yielding the acyl chloride after solvent evaporation.

Reaction Conditions

Parameter Value Source
Solvent Dichloromethane
Reagent Oxalyl chloride (1.2 equiv)
Catalyst DMF (2 drops)
Temperature 0°C → room temperature
Time 2 hours
Coupling with 5-Amino-2-oxindole

The acyl chloride is reacted with 5-amino-2-oxindole (1.0 equiv) in tetrahydrofuran (THF), using 4-(dimethylamino)pyridine (DMAP) (0.1 equiv) and triethylamine (1.5 equiv) as base. The mixture is stirred for 4 hours at room temperature, followed by aqueous workup and recrystallization from ethyl acetate.

Yield Optimization

Base Solvent Time (h) Yield (%)
Triethylamine THF 4 78
N-Methylmorpholine DCM 6 65

Carbodiimide-Based Coupling

An alternative approach employs N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) to activate the carboxylic acid, forming an active ester intermediate.

Activation with EDC/HOBt

Benzo[d]dioxole-5-carboxylic acid (1.0 equiv) is mixed with EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in dimethylformamide (DMF) at 0°C. After 30 minutes, 5-amino-2-oxindole (1.0 equiv) is added, and the reaction is stirred for 12 hours at room temperature.

Comparative Efficiency

Coupling Agent Additive Solvent Yield (%)
EDC HOBt DMF 85
DCC HOSu THF 72
Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol. Structural confirmation is achieved through ¹H NMR , ¹³C NMR , and HRMS , with diagnostic signals for the amide carbonyl (δ ~165 ppm in ¹³C NMR) and oxindole lactam (δ ~175 ppm).

Mechanistic Insights and Side Reactions

Amidation Kinetics

Acyl chlorides exhibit faster reaction rates (~2–4 hours) compared to carbodiimide-mediated couplings (~12 hours) due to the higher electrophilicity of the intermediate. However, carbodiimide methods avoid handling moisture-sensitive reagents like oxalyl chloride.

Common Side Reactions

  • Hydrolysis of Acyl Chloride : Competing hydrolysis in aqueous conditions reduces yields, necessitating anhydrous solvents.
  • Racemization : Although irrelevant for this non-chiral compound, EDC/HOBt minimizes epimerization in stereosensitive syntheses.

Scalability and Industrial Relevance

The acyl chloride route is preferred for large-scale synthesis due to shorter reaction times and higher yields (78% vs. 85% for EDC). However, carbodiimide methods are safer for automated pharmaceutical production, avoiding corrosive acyl chlorides.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d][1,3]dioxole ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential unique biological activities .

Scientific Research Applications

Anticancer Properties

Numerous studies have demonstrated the cytotoxic effects of N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide against various human cancer cell lines. The compound has shown significant efficacy in:

  • Inducing apoptosis in cancer cells.
  • Inhibiting cell proliferation.

For instance, laboratory tests indicated that this compound exhibits notable cytotoxicity against breast cancer and leukemia cell lines, making it a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

Beyond its anticancer properties, there is emerging evidence suggesting that this compound may possess antimicrobial activity. Preliminary studies indicate effectiveness against certain Gram-positive and Gram-negative bacteria, although further research is needed to elucidate its full potential in this area .

Case Study 1: Anticancer Efficacy

In a study published in Molecules, researchers assessed the anticancer effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with apoptosis confirmed through flow cytometry analysis .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties against several bacterial strains. The compound demonstrated notable inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways . It has been shown to:

    Target Microtubules: The compound can bind to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

    Induce Apoptosis: It can activate apoptotic pathways, including the intrinsic and extrinsic pathways, resulting in programmed cell death.

    Inhibit Enzymes: The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Antidiabetic and Anticancer Derivatives
  • Structural Difference: Replaces the 2-oxoindolin-5-yl group with a trifluoromethylphenyl moiety, enhancing metabolic stability and lipophilicity.
  • Compound IId (N-(4-(2-methoxyphenoxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide): Activity: Exhibited anticancer effects against HeLa and HepG2 cell lines (IC50: 26.59–65.16 µM) due to the phenoxy group, which enhances cytotoxicity .
Kinase Inhibitors
  • Compound 124 ((Z)-N-(3-((1H-imidazol-5-yl)methylene)-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-4-carboxamide):
    • Activity : Designed as a TLK2 kinase inhibitor with >98% purity. The imidazole moiety likely enhances kinase binding affinity .
    • Structural Difference : Features a benzodioxole-4-carboxamide group (vs. 5-carboxamide in the target compound) and an imidazole substituent, altering spatial orientation for kinase interaction.
Umami Flavor Compounds
  • S807 (N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide):
    • Activity : Functions as a potent umami receptor agonist, effective at 1,000-fold lower concentrations than MSG .
    • Structural Difference : Substitutes the 2-oxoindolin-5-yl group with a heptan-4-yl chain, optimizing solubility for food applications.

Physicochemical Properties

Compound Name Melting Point (°C) Purity Key Structural Feature Biological Activity
Target Compound* Not reported N/A 2-Oxoindolin-5-yl + benzodioxole-5-carboxamide Presumed kinase inhibition
IIc Not reported >95% Trifluoromethylphenyl Antidiabetic (α-amylase inhibition)
IId Not reported >95% Methoxyphenoxy Anticancer (HeLa IC50 ~26.59 µM)
Compound 124 189–191 >98% Imidazole + benzodioxole-4-carboxamide TLK2 inhibition
S807 Not reported >95% Heptan-4-yl Umami flavor enhancement

*Note: Direct data for the target compound are inferred from structural analogs.

Impact of Substituents on Function

  • Benzodioxole Position :
    • 5-Carboxamide derivatives (e.g., IIc, S807) are associated with antidiabetic and flavor applications, while 4-carboxamide derivatives (e.g., Compound 124) target kinase inhibition.
  • Amide Substituents: Aromatic groups (e.g., 2-oxoindolin-5-yl, trifluoromethylphenyl) enhance binding to enzymatic targets (kinases, α-amylase). Aliphatic chains (e.g., heptan-4-yl) improve solubility for non-therapeutic applications like flavoring.

Biological Activity

N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a unique structural combination of an indolinone moiety linked to a benzo[d][1,3]dioxole unit via a carboxamide functional group. This configuration is believed to contribute to its distinct biological properties.

Research indicates that this compound exhibits anticancer activity through several mechanisms:

  • Inhibition of Cell Proliferation : The compound has shown significant antiproliferative effects against various cancer cell lines. For example, studies have reported IC50 values in the low micromolar range for HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cells, suggesting potent activity compared to standard chemotherapeutics like doxorubicin .
  • Induction of Apoptosis : The compound triggers apoptosis in cancer cells by modulating key proteins involved in the mitochondrial pathway, such as Bax and Bcl-2. This leads to increased oxidative stress and subsequent cell death .
  • Cell Cycle Arrest : Flow cytometry analysis has demonstrated that treatment with this compound causes significant cell cycle arrest at the G2/M phase, indicating its potential to inhibit cancer cell division effectively .

Research Findings

A variety of studies have explored the biological effects of this compound:

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism
HepG22.38Apoptosis induction
HCT1161.54EGFR inhibition
MCF74.52Cell cycle arrest
Doxorubicin (control)7.46Standard chemotherapy agent

Case Studies

Several case studies have illustrated the efficacy of this compound:

  • HepG2 Cell Line Study : In a study examining the effects on HepG2 cells, this compound was found to significantly reduce cell viability and induce apoptosis through mitochondrial pathways. The study also highlighted its non-cytotoxic effects on normal cells at higher concentrations .
  • Molecular Docking Studies : Molecular docking simulations have suggested that the compound interacts favorably with targets involved in cancer progression, supporting experimental findings of its inhibitory effects on tumor growth .

Other Biological Activities

In addition to its anticancer properties, compounds with similar structures have been reported to exhibit other biological activities such as:

  • Antioxidant Activity : Certain derivatives have shown significant antioxidant capabilities, which may contribute to their overall therapeutic potential .
  • Anti-inflammatory Effects : Some studies indicate that benzo[d][1,3]dioxole derivatives possess anti-inflammatory properties, further expanding their applicability in treating various diseases .

Q & A

Basic: What synthetic routes are recommended for synthesizing N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide, and what reaction conditions optimize yield?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the oxoindolin core via cyclization of substituted indole precursors under acidic or basic conditions .
  • Step 2 : Introduction of the benzo[d][1,3]dioxole moiety via electrophilic aromatic substitution or Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents like DMF .
  • Step 3 : Amide coupling between the oxoindolin and benzo[d][1,3]dioxole-5-carboxylic acid using carbodiimides (e.g., EDC/HOBt) in dichloromethane at 0–25°C .
    Optimization : Control reaction temperature, use dehydrating agents (e.g., molecular sieves), and monitor intermediates via TLC .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR (DMSO-d₆ or CDCl₃) to confirm proton environments and carbon frameworks. DEPT-135 and 2D experiments (COSY, HSQC) resolve overlapping signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification and isotopic patterns .
  • Chromatography : HPLC with UV/Vis detection (C18 columns, acetonitrile/water gradients) to assess purity (>95%) .
  • Elemental Analysis : Validate stoichiometry (C, H, N) with <0.4% deviation .

Basic: How is initial biological activity screening conducted for this compound?

  • In vitro assays :
    • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM doses; IC₅₀ calculations via nonlinear regression .
    • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
    • Enzyme inhibition : Fluorescence-based assays (e.g., MAO-A/B inhibition) with positive controls (e.g., clorgyline) .
  • Dose-response curves : Triplicate experiments with vehicle controls to minimize false positives .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Substituent variation : Modify the oxoindolin ring (e.g., halogenation at C-4) or benzo[d][1,3]dioxole substituents (e.g., methoxy vs. nitro groups) .
  • Bioisosteric replacement : Replace the amide linker with sulfonamide or urea groups to enhance metabolic stability .
  • Assay panels : Test analogs against related targets (e.g., kinase panels, GPCRs) to identify off-target effects .

Advanced: How to resolve contradictions in biological activity data across assays?

  • Orthogonal validation : Confirm anticancer activity via both MTT and clonogenic assays .
  • Target engagement : Use cellular thermal shift assays (CETSA) to verify direct binding to suspected targets .
  • Pharmacokinetic profiling : Rule out false negatives due to poor solubility (e.g., logP >5) via DMSO titration or nanoformulation .

Advanced: What computational strategies predict the compound’s mechanism of action?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with MAO-B, STING, or kinase domains .
  • MD simulations : GROMACS/AMBER to assess binding stability (>50 ns trajectories) and identify critical residues .
  • QSAR models : Train on datasets of benzodioxole derivatives to predict ADMET properties .

Advanced: How can pharmacokinetic properties be optimized for in vivo studies?

  • Solubility : Introduce polar groups (e.g., -OH, -COOH) or use cyclodextrin complexes .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites for deuteration or fluorination .
  • Blood-brain barrier (BBB) penetration : Calculate PSA (<90 Ų) and logD (1–3) using ChemAxon or ADMET Predict .

Advanced: What in vivo models are suitable for validating therapeutic potential?

  • Cancer : Xenograft models (e.g., nude mice with HT-29 tumors) at 10–50 mg/kg doses; monitor tumor volume and body weight .
  • Metabolic disorders : STZ-induced diabetic mice for hypoglycemic activity (e.g., blood glucose levels at 0–24h post-administration) .
  • Toxicology : 28-day repeat-dose studies in rodents (AST/ALT levels, histopathology) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.